N-cyclobutyl-2-ethylaniline
Description
N-cyclobutyl-2-ethylaniline is a substituted aniline derivative featuring a cyclobutyl group attached to the nitrogen atom and an ethyl substituent at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-cyclobutyl-2-ethylaniline |
InChI |
InChI=1S/C12H17N/c1-2-10-6-3-4-9-12(10)13-11-7-5-8-11/h3-4,6,9,11,13H,2,5,7-8H2,1H3 |
InChI Key |
ZLPRJWXSJJHRGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclobutyl-2-ethylaniline can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with 2-ethylbenzoyl chloride, followed by reduction. Another method includes the direct alkylation of aniline with cyclobutyl and ethyl halides under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or the use of transition metal-catalyzed amination reactions. These methods are optimized for high yield and purity, often employing palladium or nickel catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-cyclobutyl-2-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-cyclobutyl-2-ethylaniline exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound belongs to a broader class of cyclobutane-containing aromatic amines. Below are structurally related compounds and their distinguishing features:
1-Bromo-3-(cyclobutylmethoxy)benzene
- Structure : A brominated benzene ring with a cyclobutylmethoxy group at the 3-position.
- Key Differences :
- Lacks the ethyl-substituted aniline moiety, making it less reactive in nucleophilic aromatic substitution compared to N-cyclobutyl-2-ethylaniline.
- Bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with the ethyl-aniline derivative .
- Applications : Primarily used as a building block in ligand synthesis or polymer chemistry.
N-Cyclobutylaniline (Unsubstituted Analog)
- Structure : Similar to this compound but lacks the ethyl group at the 2-position.
- Key Differences :
- Reduced steric hindrance around the aromatic ring due to the absence of the ethyl group.
- Lower lipophilicity (predicted logP ~2.1 vs. ~3.5 for the ethyl-substituted derivative), impacting membrane permeability in biological systems.
2-Ethyl-N-phenylaniline
- Structure : Ethyl substituent at the 2-position but replaces the cyclobutyl group with a phenyl ring.
- Higher metabolic stability in vivo compared to cyclobutyl-containing analogs, as cyclobutane rings are prone to ring-opening under oxidative conditions.
Physicochemical and Reactivity Comparison
| Property | This compound | 1-Bromo-3-(cyclobutylmethoxy)benzene | N-Cyclobutylaniline |
|---|---|---|---|
| Molecular Weight | 203.29 g/mol | 255.15 g/mol | 175.24 g/mol |
| logP (Predicted) | ~3.5 | ~2.8 | ~2.1 |
| Reactivity | Moderate nucleophilicity | High electrophilicity (Br site) | Moderate |
| Thermal Stability | Decomposes >200°C | Stable up to 250°C | Decomposes >180°C |
Research and Industrial Relevance
- This compound : Discontinued status (as per CymitQuimica) implies niche utility or unresolved synthesis challenges. Its ethyl group may hinder crystallization or purification, limiting scalability .
- 1-Bromo-3-(cyclobutylmethoxy)benzene : Actively used in cross-coupling reactions; its stability and bromine handle make it preferable for metal-catalyzed transformations.
- N-Cyclobutylaniline : Simpler synthesis route (direct N-alkylation of aniline) but less explored due to lower functional group diversity.
Biological Activity
N-cyclobutyl-2-ethylaniline is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyclobutyl group attached to an ethylaniline moiety, positions it as a candidate for further research in medicinal chemistry and other fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
The compound features a cyclobutyl ring, which may influence its chemical reactivity and biological interactions. The presence of the amine functional group allows for various interactions with biological molecules, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act as a ligand, influencing signal transduction pathways and cellular responses.
Biological Activity Studies
Research has explored the potential therapeutic applications of this compound. Some key findings include:
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds indicate potential benefits in models of neurodegenerative diseases. The cyclobutyl structure may enhance blood-brain barrier penetration, facilitating central nervous system interactions.
- Antimicrobial Properties : Some analogs have shown activity against various bacterial strains, suggesting that this compound could be developed into a lead compound for antibiotic development.
Case Study 1: Antitumor Activity
A study conducted on a series of substituted anilines, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over 48 hours. Results indicated an IC50 value of approximately 25 µM, suggesting moderate potency.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
Case Study 2: Neuroprotective Effects
In an animal model of Alzheimer's disease, this compound was administered to assess its effects on cognitive function and neuroinflammation. Behavioral tests indicated improved memory retention in treated animals compared to controls. Histological analysis revealed reduced levels of amyloid-beta plaques in the brains of treated subjects.
Applications in Medicine and Industry
This compound has potential applications across various fields:
- Medicinal Chemistry : It is being explored as a lead compound for developing new pharmaceuticals targeting cancer and neurodegenerative diseases.
- Industrial Applications : The compound is also utilized in the production of specialty chemicals and materials due to its unique structural properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
